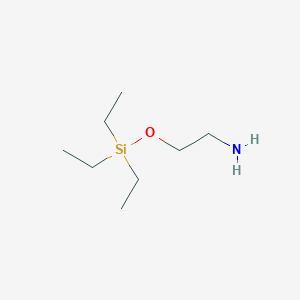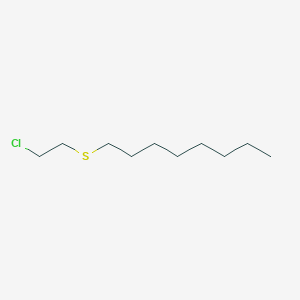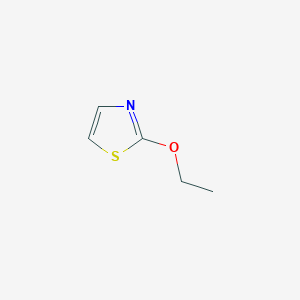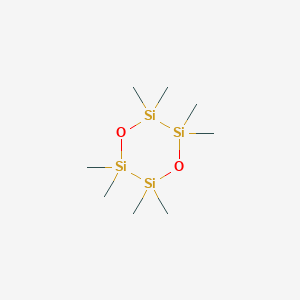
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-dioxatetrasilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-dioxatetrasilinane, commonly known as OMTS, is a cyclic siloxane compound that has gained attention in scientific research due to its unique properties and potential applications. OMTS is a colorless liquid with a molecular formula of C₈H₂₀O₂Si₄ and a molecular weight of 296.6 g/mol.
Mechanism Of Action
OMTS is a cyclic siloxane compound that can undergo hydrolysis to form silanols. Silanols can then form hydrogen bonds with other silanols or with other functional groups, leading to the formation of a network structure. This network structure gives OMTS its unique properties such as thermal stability and hydrophobicity.
Biochemical And Physiological Effects
OMTS has not been extensively studied for its biochemical and physiological effects. However, studies have shown that OMTS is not toxic to cells and does not induce cytotoxicity or genotoxicity.
Advantages And Limitations For Lab Experiments
OMTS has several advantages for use in lab experiments. It is a stable and easily handled liquid, making it easy to use in various experiments. OMTS is also highly pure, allowing for accurate and reproducible results. However, OMTS is relatively expensive and may not be suitable for experiments with a limited budget.
Future Directions
There are several potential future directions for research on OMTS. One area of interest is the use of OMTS as a precursor for the synthesis of silica-based materials with unique properties. Another area of interest is the use of OMTS as a surfactant in various applications such as oil recovery and drug delivery. Additionally, further studies are needed to fully understand the biochemical and physiological effects of OMTS.
Synthesis Methods
OMTS can be synthesized through a ring-opening reaction of 1,3-dioxane-5,5-dimethyl-2,4-dioxasilinane with hexamethyldisiloxane in the presence of a Lewis acid catalyst. This method yields a high purity product with a yield of up to 90%.
Scientific Research Applications
OMTS has been studied for its potential applications in various fields of science. In the field of materials science, OMTS has been used as a precursor for the synthesis of silica-based materials such as mesoporous silica and silica nanoparticles. OMTS has also been studied for its potential use as a lubricant and a surfactant.
properties
CAS RN |
17865-73-5 |
|---|---|
Product Name |
2,2,3,3,5,5,6,6-Octamethyl-1,4,2,3,5,6-dioxatetrasilinane |
Molecular Formula |
C8H24O2Si4 |
Molecular Weight |
264.62 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octamethyl-1,4,2,3,5,6-dioxatetrasilinane |
InChI |
InChI=1S/C8H24O2Si4/c1-11(2)9-13(5,6)14(7,8)10-12(11,3)4/h1-8H3 |
InChI Key |
KSZFBXOYNRHXCD-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si]([Si](O[Si]1(C)C)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1(O[Si]([Si](O[Si]1(C)C)(C)C)(C)C)C |
Pictograms |
Flammable |
synonyms |
OCTAMETHYL-1 4-DIOXA-2 3 5 6-TETRASILA-& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)
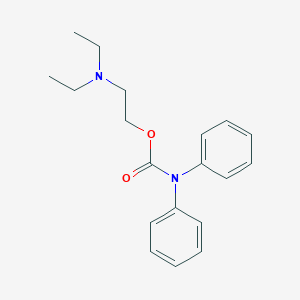
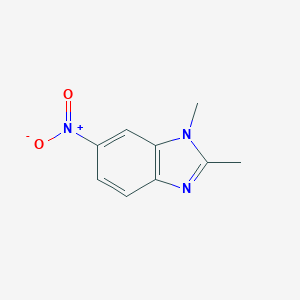
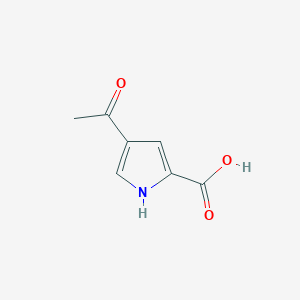
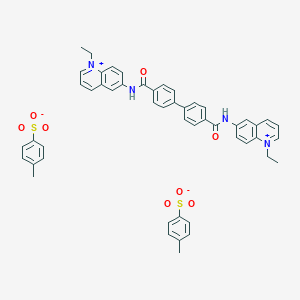
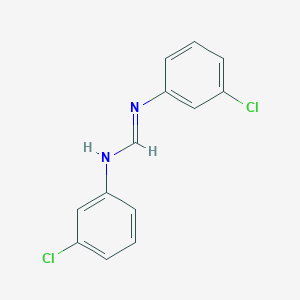
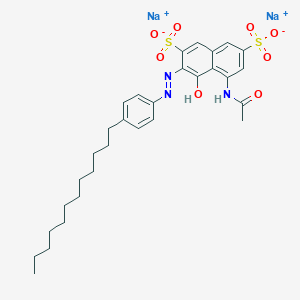
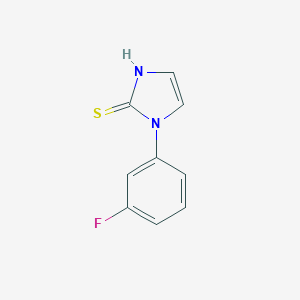
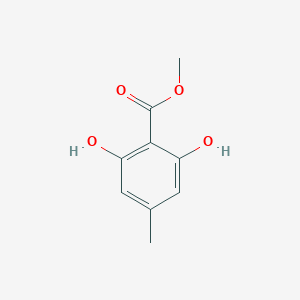
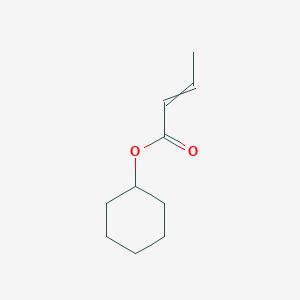
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
